N-(4-Iodophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
N-(4-Iodophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
Brand Name:
Vulcanchem
CAS No.:
702648-98-4
VCID:
VC0366640
InChI:
InChI=1S/C13H9IN2O2S/c14-9-5-7-10(8-6-9)15-13-11-3-1-2-4-12(11)19(17,18)16-13/h1-8H,(H,15,16)
SMILES:
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)I
Molecular Formula:
C13H9IN2O2S
Molecular Weight:
384.19g/mol
N-(4-Iodophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
CAS No.: 702648-98-4
Main Products
VCID: VC0366640
Molecular Formula: C13H9IN2O2S
Molecular Weight: 384.19g/mol
CAS No. | 702648-98-4 |
---|---|
Product Name | N-(4-Iodophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide |
Molecular Formula | C13H9IN2O2S |
Molecular Weight | 384.19g/mol |
IUPAC Name | N-(4-iodophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
Standard InChI | InChI=1S/C13H9IN2O2S/c14-9-5-7-10(8-6-9)15-13-11-3-1-2-4-12(11)19(17,18)16-13/h1-8H,(H,15,16) |
Standard InChIKey | WRASCMKEOPUYNZ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)I |
Canonical SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)I |
PubChem Compound | 2202386 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume